Grp78-IN-1
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Overview
Description
Grp78-IN-1 is a small molecule inhibitor specifically targeting glucose-regulated protein 78 (GRP78), a chaperone protein predominantly located in the endoplasmic reticulum. GRP78 plays a crucial role in protein folding, assembly, and quality control. It is also involved in the unfolded protein response, which is activated under stress conditions. This compound has shown potential in inhibiting GRP78, making it a promising candidate for cancer therapy due to its ability to induce apoptosis in cancer cells .
Preparation Methods
The synthesis of Grp78-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a substituted benzene ring, followed by the introduction of functional groups through various reactions such as nitration, reduction, and acylation. The final step involves the coupling of the intermediate with a suitable amine or other nucleophile under controlled conditions to yield this compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Grp78-IN-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Grp78-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of GRP78 in various chemical processes.
Biology: Employed in research to understand the biological functions of GRP78 and its involvement in cellular stress responses.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in inducing apoptosis in cancer cells and overcoming drug resistance.
Mechanism of Action
Grp78-IN-1 exerts its effects by binding to GRP78, inhibiting its chaperone function. This inhibition disrupts the protein folding process, leading to the accumulation of misfolded proteins and activation of the unfolded protein response. The prolonged activation of this response can result in apoptosis. This compound also affects various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is involved in cell survival and proliferation .
Comparison with Similar Compounds
Grp78-IN-1 is unique in its specific targeting of GRP78. Similar compounds include:
YUM70: Another GRP78 inhibitor that induces endoplasmic reticulum stress-mediated apoptosis in cancer cells.
Hydroxyquinoline analogues: These compounds also target GRP78 and have shown potential in cancer therapy. This compound stands out due to its potent cytotoxic and anti-proliferative effects in cancer cells, making it a valuable tool in cancer research and therapy.
Properties
Molecular Formula |
C21H23FO3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1R,8R,9S,12R,14R)-4-[(4-fluorophenyl)methyl]-8,12-dimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradec-4-en-3-one |
InChI |
InChI=1S/C21H23FO3/c1-12-3-8-17-15(11-13-4-6-14(22)7-5-13)18(23)24-21(17)16(12)9-10-20(2)19(21)25-20/h4-7,12,16,19H,3,8-11H2,1-2H3/t12-,16+,19-,20-,21-/m1/s1 |
InChI Key |
VNLOMYWOHQMNOD-PPDJTBFDSA-N |
Isomeric SMILES |
C[C@@H]1CCC2=C(C(=O)O[C@]23[C@H]1CC[C@@]4([C@H]3O4)C)CC5=CC=C(C=C5)F |
Canonical SMILES |
CC1CCC2=C(C(=O)OC23C1CCC4(C3O4)C)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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